molecular formula C8H16O2 B1593747 Isopropyl isovalerate CAS No. 32665-23-9

Isopropyl isovalerate

Cat. No.: B1593747
CAS No.: 32665-23-9
M. Wt: 144.21 g/mol
InChI Key: ZOIRKXLFEHOVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-methylbutanoate, also known as iso-propyl iso-valerate or 1-methylethyl 3-methylbutanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isopropyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Isopropyl 3-methylbutanoate has been primarily detected in urine. Within the cell, isopropyl 3-methylbutanoate is primarily located in the cytoplasm. Isopropyl 3-methylbutanoate has an apple, fruity, and pineapple taste.

Properties

CAS No.

32665-23-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

propan-2-yl 3-methylbutanoate

InChI

InChI=1S/C8H16O2/c1-6(2)5-8(9)10-7(3)4/h6-7H,5H2,1-4H3

InChI Key

ZOIRKXLFEHOVER-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC(C)C

Canonical SMILES

CC(C)CC(=O)OC(C)C

boiling_point

142.0 °C

density

d17 0.85
0.848-0.853 (20°)

32665-23-9

physical_description

colourless to pale yellow liquid

Pictograms

Flammable

solubility

insoluble in water;  soluble in most organic solvents

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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